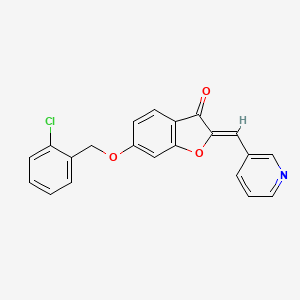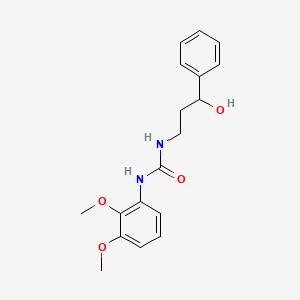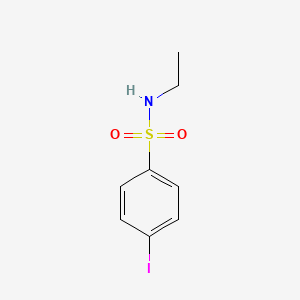![molecular formula C30H29N9OSi B2804527 Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane CAS No. 130749-22-3](/img/structure/B2804527.png)
Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane, also known as TBTES, is a silane-based compound that has been widely used in scientific research applications. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively. TBTES has been found to have several biochemical and physiological effects, and its advantages and limitations for lab experiments have also been evaluated.
Mechanism of Action
The mechanism of action of Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane is not fully understood, but it is believed to involve the formation of a self-assembled monolayer (SAM) on the surface of the substrate. The SAM is formed through the reaction of the silane group of this compound with the hydroxyl groups on the substrate surface. The SAM is highly ordered and densely packed, and it provides a stable and chemically inert surface that can improve the adhesion and wetting properties of the substrate.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to have low toxicity and biocompatibility, making it suitable for biomedical applications. This compound has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, this compound has been found to have antioxidant properties, which may be useful in preventing oxidative damage in biological systems.
Advantages and Limitations for Lab Experiments
Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane has several advantages for lab experiments, including its ease of synthesis, high purity, and good yields. It is also stable and can be stored for extended periods without degradation. However, this compound has some limitations, including its high cost and limited solubility in some solvents.
Future Directions
There are several future directions for the use of Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane in scientific research. One potential direction is the development of this compound-based coatings for biomedical implants to improve their biocompatibility and reduce the risk of infection. Another direction is the use of this compound-functionalized silica nanoparticles for drug delivery and imaging applications. Additionally, this compound may have potential applications in the development of new antimicrobial agents and antioxidants.
Conclusion:
This compound is a silane-based compound that has been widely used in scientific research applications. It can be synthesized through different methods and has been found to have several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, this compound is a promising compound that has potential applications in various fields, including materials science, biomedicine, and antimicrobial research.
Synthesis Methods
Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane can be synthesized through different methods, including the reaction of 2,2,2-tris(benzotriazol-1-yl)ethanol with 4-methylphenyl chloroformate, followed by the reaction of the resulting intermediate with trimethylsilyl chloride. Another method involves the reaction of 2,2,2-tris(benzotriazol-1-yl)ethanol with 4-methylphenyl chloroformate and triethylamine, followed by the reaction of the resulting intermediate with trimethylsilyl chloride. Both methods have been found to yield this compound with high purity and good yields.
Scientific Research Applications
Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane has been widely used in scientific research applications, particularly in the field of materials science. It has been used as a surface modifier for various materials, including glass, metals, and polymers, to improve their adhesion, wetting, and other surface properties. This compound has also been used as a precursor for the synthesis of functionalized silica nanoparticles, which have potential applications in drug delivery, catalysis, and imaging.
properties
IUPAC Name |
trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N9OSi/c1-21-17-19-22(20-18-21)29(40-41(2,3)4)30(37-26-14-8-5-11-23(26)31-34-37,38-27-15-9-6-12-24(27)32-35-38)39-28-16-10-7-13-25(28)33-36-39/h5-20,29H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMPTCYQGNUJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(N2C3=CC=CC=C3N=N2)(N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N9OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-nitro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2804445.png)

![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)
![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)
![2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid](/img/structure/B2804456.png)

![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)
![N-[[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methyl]prop-2-enamide](/img/structure/B2804461.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2804462.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2804465.png)
![4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2804466.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(phenylamino)phenyl]piperidine-4-carboxamide](/img/structure/B2804467.png)